molecular formula C16H16F2N2O3S B10950231 (5E)-5-[4-(difluoromethoxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10950231
M. Wt: 354.4 g/mol
InChI Key: FGLAKGLCLMGICX-MDWZMJQESA-N
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Description

The compound 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a difluoromethoxyphenyl group, a tetrahydrofuran ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The initial step often includes the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the imidazole ring through cyclization reactions. The tetrahydrofuran ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the thioxotetrahydroimidazole core under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: is unique due to its specific structural features, such as the difluoromethoxyphenyl group and the thioxotetrahydroimidazole core

Properties

Molecular Formula

C16H16F2N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H16F2N2O3S/c17-15(18)23-11-5-3-10(4-6-11)8-13-14(21)20(16(24)19-13)9-12-2-1-7-22-12/h3-6,8,12,15H,1-2,7,9H2,(H,19,24)/b13-8+

InChI Key

FGLAKGLCLMGICX-MDWZMJQESA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/NC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S

Origin of Product

United States

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